molecular formula C26H24N4O2 B2724722 1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]butan-1-one CAS No. 956734-48-8

1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]butan-1-one

Cat. No.: B2724722
CAS No.: 956734-48-8
M. Wt: 424.504
InChI Key: NSQFRKCGWDGSTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]butan-1-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]butan-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole and furan intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include hydrazine, acetophenone, and furfural. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]butan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the molecule.

Scientific Research Applications

Comparison with Similar Compounds

1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]butan-1-one can be compared to other similar compounds, such as:

    1-(3,5-Diphenylpyrazol-4-yl)-3-(2-furyl)propan-1-one: This compound has a similar structure but lacks the butanone moiety, which may affect its chemical reactivity and biological activity.

    1-(3,5-Diphenylpyrazol-4-yl)-3-(2-thienyl)butan-1-one: The substitution of the furan ring with a thiophene ring can lead to different electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its diverse chemical and biological properties.

Properties

IUPAC Name

1-[3-(1,3-diphenylpyrazol-4-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2/c1-2-10-25(31)30-23(17-22(27-30)24-15-9-16-32-24)21-18-29(20-13-7-4-8-14-20)28-26(21)19-11-5-3-6-12-19/h3-9,11-16,18,23H,2,10,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQFRKCGWDGSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.